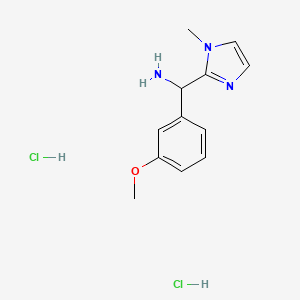

(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

(3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS: 2369-83-7) is a dihydrochloride salt of a substituted imidazole derivative. Its molecular formula is C₁₂H₁₆Cl₂N₃O, with a molecular weight of 296.18 g/mol . Structurally, it features a methoxyphenyl group attached to a methanamine backbone, which is further substituted with a 1-methylimidazol-2-yl group. The compound is used in pharmaceutical research as a building block for drug discovery, particularly in targeting receptors or enzymes where imidazole moieties play a role .

Properties

IUPAC Name |

(3-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c1-15-7-6-14-12(15)11(13)9-4-3-5-10(8-9)16-2;;/h3-8,11H,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHHJQXJGAVJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC(=CC=C2)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Attachment of the Methyl Group: The methyl group is introduced via methylation, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Formation of the Methanamine Backbone: The methanamine backbone is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce imine or nitro groups if present.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the imidazole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules makes it valuable for understanding cellular processes.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Analogues

(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

- CAS: Not explicitly provided (referenced as CID 16227092) .

- Molecular Formula : C₁₂H₁₅N₃O (free base) + 2HCl.

- Key Differences : The methoxy group is in the para position on the phenyl ring instead of meta .

- Solubility differences due to spatial arrangement of the methoxy group .

(1-Methyl-1H-imidazol-2-yl)(phenyl)methanamine

- CAS: Not explicitly provided .

- Molecular Formula : C₁₁H₁₃N₃ (free base).

- Key Differences : Lacks the methoxy group on the phenyl ring.

- Impact: Reduced polarity compared to methoxy-substituted analogues, leading to higher lipophilicity. Potential differences in metabolic stability and membrane permeability .

Imidazole Ring Substitution Variants

(1-Methyl-1H-imidazol-4-yl)methanamine Dihydrochloride

- CAS : 1810069-97-6 .

- Molecular Formula : C₅H₉N₃ (free base) + 2HCl.

- Key Differences : Methyl group on the 4-position of the imidazole ring instead of the 2-position.

- Impact: Altered hydrogen-bonding capacity and steric effects, which may influence interactions with biological targets. Potential differences in chemical stability due to ring substituent positioning .

N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

Halogen-Substituted Analogues

(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

- CAS: Not explicitly provided .

- Molecular Formula : C₁₁H₁₁F₂N₃ (free base).

- Key Differences : Fluorine atoms in the 2- and 4-positions of the phenyl ring.

- Higher lipophilicity compared to methoxy-substituted derivatives .

Physicochemical and Pharmacological Comparison

Physicochemical Properties

- Key Observations: Methoxy substitution reduces LogP compared to non-polar phenyl groups. Dihydrochloride salts generally exhibit higher aqueous solubility than free bases.

Biological Activity

(3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H15N3O·2ClH

- Molecular Weight : 274.19 g/mol

- Purity : 95%

- Physical Form : Powder

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of imidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL for some analogues . The structural similarity suggests that our compound may also exhibit similar antimicrobial activity.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 26 | MRSA | ≤ 0.25 |

| Compound 32 | MRSA | 4 |

| This compound | Potentially MRSA | TBD |

Cytotoxicity and Hemolytic Activity

Cytotoxicity assays conducted on various imidazole compounds showed that while many exhibited some degree of cytotoxicity, certain derivatives maintained low toxicity profiles. For instance, two active anti-MRSA compounds demonstrated no hemolytic activity at concentrations up to 32 µg/mL, indicating a favorable safety profile . Further studies are required to evaluate the specific cytotoxicity of this compound on human cell lines.

Structure-Activity Relationship (SAR)

The biological activity of imidazole-containing compounds often relies on their structural characteristics. The presence of halogen substitutions and specific side chains has been correlated with enhanced antimicrobial efficacy . For example, the introduction of methoxy groups and phenethyl substituents has been shown to improve activity against fungal pathogens such as Cryptococcus neoformans.

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, which included the target compound. The study aimed to identify selective antifungal agents with minimal cytotoxic effects. The results indicated that certain derivatives exhibited potent antifungal activity with MIC values significantly lower than standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.